

How to mitigate Yoda2 precipitation in aqueous solutions

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Compound of Interest

Compound Name: Yoda2

Cat. No.: B15614596

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Yoda2 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the Piezo1 channel activator, **Yoda2**, particularly concerning its precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is **Yoda2**?

Yoda2 (also known as KC289) is a potent and selective small-molecule activator of the Piezo1 channel, a mechanosensitive non-selective cation channel.^{[1][2]} It is an analog of the first-generation Piezo1 agonist, Yoda1, but was developed to have improved potency, reliability, and aqueous solubility.^{[1][3][4]}

Q2: What are the primary advantages of **Yoda2** compared to Yoda1?

Yoda2 offers several key improvements over Yoda1, making it more suitable for physiological experiments:

- **Higher Potency:** **Yoda2** exhibits a lower EC50 value in various cell types, meaning a lower concentration is required for activation. For example, in activating mouse Piezo1 in calcium assays, **Yoda2**'s EC50 is approximately 150 nM, compared to 600 nM for Yoda1.^{[1][4]}

- **Improved Solubility:** It has significantly better aqueous solubility than Yoda1 (~160 times more soluble), which reduces the likelihood of precipitation under physiological conditions.[\[1\]](#)[\[3\]](#)
- **Greater Efficacy and Reliability:** Studies have shown that **Yoda2** provides more consistent and reliable activation of Piezo1 channels in functional assays.[\[1\]](#)[\[4\]](#)[\[5\]](#)

Q3: What is the mechanism of action for **Yoda2**?

Yoda2 selectively binds to and activates the Piezo1 ion channel.[\[5\]](#)[\[6\]](#) This activation allows for the influx of cations, most notably Calcium (Ca^{2+}), into the cell.[\[7\]](#) The resulting increase in intracellular Ca^{2+} concentration triggers various downstream signaling pathways.[\[6\]](#)[\[7\]](#) For instance, in endothelial cells, this Ca^{2+} influx can stimulate endothelial nitric oxide synthase (eNOS or NOS3), leading to the production of nitric oxide (NO), a key signaling molecule in vasodilation.[\[3\]](#)[\[6\]](#)

Q4: How should I store **Yoda2** powder and its stock solutions?

- **Powder:** The solid form of **Yoda2** should be stored desiccated at 2-8°C for short-term storage or -20°C for long-term storage.[\[8\]](#)[\[9\]](#)
- **Stock Solutions:** If possible, prepare and use solutions on the same day.[\[1\]](#) For storage, it is recommended to keep solutions at -20°C for up to one month.[\[1\]](#) Before use, equilibrate the solution to room temperature and ensure any precipitate is fully redissolved.[\[1\]](#)

Troubleshooting Guide: Yoda2 Precipitation

Q1: I observed a precipitate immediately after diluting my **Yoda2** DMSO stock solution into an aqueous buffer. What is the cause?

This is a common issue known as "crashing out," which occurs when a compound's solubility limit is exceeded during a solvent switch. The primary causes are:

- **High Final Concentration:** The intended final concentration of **Yoda2** in your aqueous buffer may be higher than its thermodynamic solubility limit in that specific medium.

- **Insufficient Co-Solvent:** The percentage of the initial solvent (DMSO) in the final aqueous solution may be too low to keep the hydrophobic **Yoda2** molecule dissolved.
- **Buffer Composition:** The pH, ionic strength, and presence of certain salts in your aqueous buffer can influence the solubility of small molecules.[\[10\]](#)[\[11\]](#)
- **Rapid Dilution:** Adding a concentrated DMSO stock directly into the full volume of aqueous buffer can create localized areas of high concentration, leading to rapid precipitation.[\[12\]](#)

Q2: How can I prevent my **Yoda2** working solution from precipitating?

To maintain **Yoda2** solubility in your aqueous working solution, follow these recommendations:

- **Control Final DMSO Concentration:** A final DMSO concentration of 0.5% has been successfully used to maintain **Yoda2** solubility in aqueous buffers.[\[1\]](#) Always check the DMSO tolerance of your specific cell type or experimental system.
- **Use Solubilizing Agents:** For sensitive applications requiring very low DMSO, consider using a solubilizing agent. A published protocol successfully used a vehicle of 0.9% (w/v) NaCl, 5% DMSO, and 10% (w/v) of the cyclodextrin SBE- β -CD to facilitate solubilization.[\[1\]](#)
- **Perform Serial Dilutions:** Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual reduction in solvent polarity can help prevent the compound from crashing out.
- **Method of Mixing:** Always add the concentrated stock solution to the aqueous buffer while vortexing or stirring, not the other way around. This ensures rapid dispersal and avoids localized oversaturation.
- **Prepare Fresh Solutions:** Because the stability of diluted **Yoda2** in aqueous solution can be limited, it is best to prepare working solutions fresh for each experiment.[\[1\]](#)

Q3: My **Yoda2** stock solution, stored at -20°C, has a visible precipitate. Can I still use it?

Yes, the solution is likely still usable, as precipitation can occur when storing concentrated solutions at low temperatures. To recover the solution:

- Warm the Solution: Gently warm the vial to 37°C.[13]
- Vortex/Sonicate: Vortex the solution vigorously or place it in a bath sonicator for a few minutes to aid redissolution.
- Visual Inspection: Ensure that the solution is completely clear and free of any visible precipitate before making any dilutions.[1]

If the precipitate does not redissolve with warming and vortexing, the compound may have degraded or fallen out of solution permanently, and it is recommended to prepare a fresh stock.

Data Presentation

Table 1: **Yoda2** Solubility Data

Solvent	Maximum Concentration	Source(s)	Notes
Water	100 mM (43.54 mg/mL)	[14]	As a potassium salt, Yoda2 has intrinsic water solubility.
DMSO	50 mM (21.77 mg/mL)	[1][14]	Warming may be required for complete dissolution at high concentrations.
DMSO	2 mg/mL (~4.6 mM)	[9]	This source reports a lower solubility limit; warming is noted as necessary.

Note: Discrepancies in reported solubility can arise from differences in the specific salt form, purity, and experimental conditions used for measurement.

Table 2: Reported EC₅₀ Values for **Yoda2** Activation of Piezo1

Cell Type / System	EC ₅₀ Value	Source(s)
Overexpressed mouse Piezo1 (mPiezo1)	150 nM	[1] [6]
Human Red Blood Cells (RBCs)	305 nM	[7] [15]
Human Umbilical Vein Endothelial Cells (HUVECs)	1.14 µM	[8] [14]
Mouse Portal Vein (relaxation)	1.2 µM	[6] [14]

Experimental Protocols

Protocol 1: Preparation of a 50 mM **Yoda2** Stock Solution in DMSO

Materials:

- **Yoda2** powder (MW: 435.38 g/mol , check batch-specific MW on vial)[\[8\]](#)[\[14\]](#)
- Anhydrous, sterile DMSO
- Sterile microcentrifuge tubes or vials

Procedure:

- **Calculate Mass:** Determine the required mass of **Yoda2** for your desired volume. For 1 mL of a 50 mM stock solution: $\text{Mass (mg)} = 50 \text{ mmol/L} \times 1 \text{ L}/1000 \text{ mL} \times 1 \text{ mL} \times 435.38 \text{ g/mol} \times 1000 \text{ mg/g} = 21.77 \text{ mg}$
- **Weigh Compound:** Carefully weigh out the calculated mass of **Yoda2** powder and place it in a sterile vial.
- **Add Solvent:** Add the desired volume of DMSO to the vial.
- **Dissolve:** Vortex the solution vigorously. If needed, gently warm the vial to 37°C and continue vortexing or use a bath sonicator until the solution is completely clear and no solid particles are visible.[\[9\]](#)

- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month.^[1]^[16]

Protocol 2: Preparation of a 10 µM Aqueous Working Solution (0.02% Final DMSO)

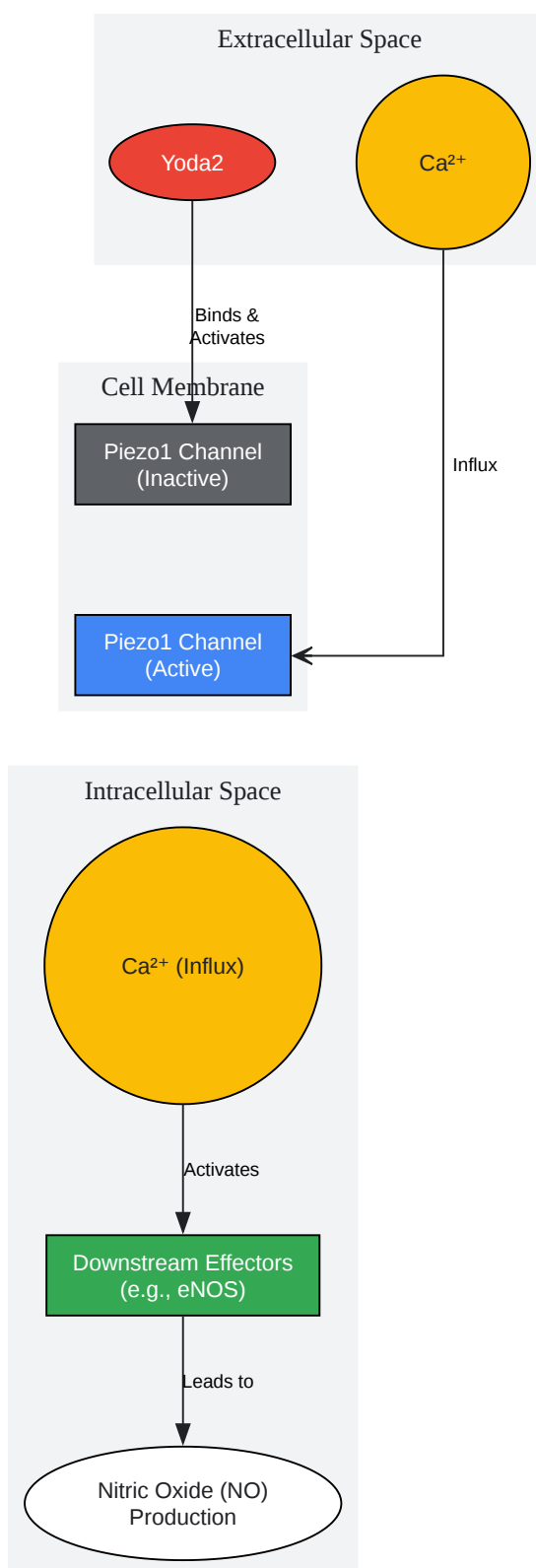
Materials:

- 50 mM **Yoda2** stock solution in DMSO (from Protocol 1)
- Sterile aqueous buffer (e.g., PBS, HBSS) appropriate for your experiment

Procedure:

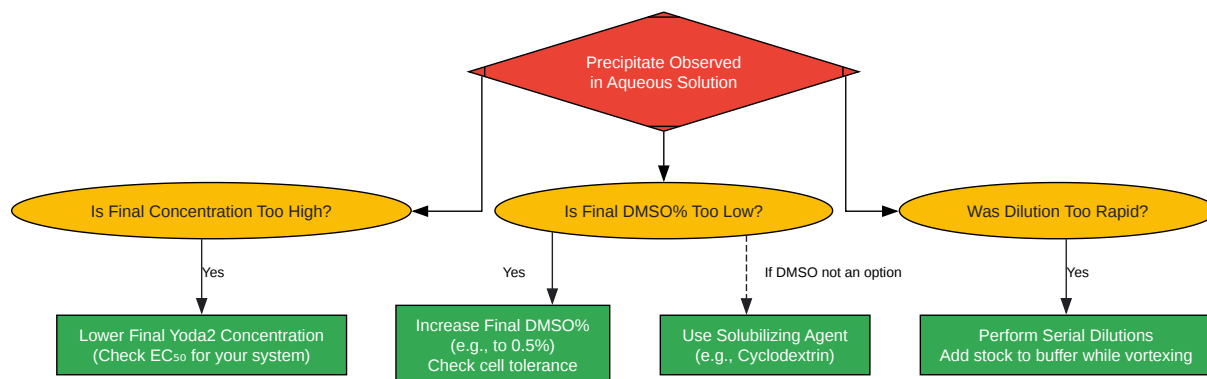
- Prepare Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, first create a 1 mM intermediate stock.
 - Add 2 µL of the 50 mM stock solution to 98 µL of DMSO. Vortex to mix.
- Prepare Final Working Solution:
 - Add 10 µL of the 1 mM intermediate stock to 990 µL of your pre-warmed aqueous buffer.
 - Alternatively, add 0.2 µL of the 50 mM stock solution directly to 999.8 µL of buffer.
- Mix Thoroughly: Immediately vortex the final solution for at least 10-15 seconds to ensure rapid and complete mixing.
- Inspect and Use: Visually confirm the solution is clear. Use the freshly prepared working solution as soon as possible.

Visualizations



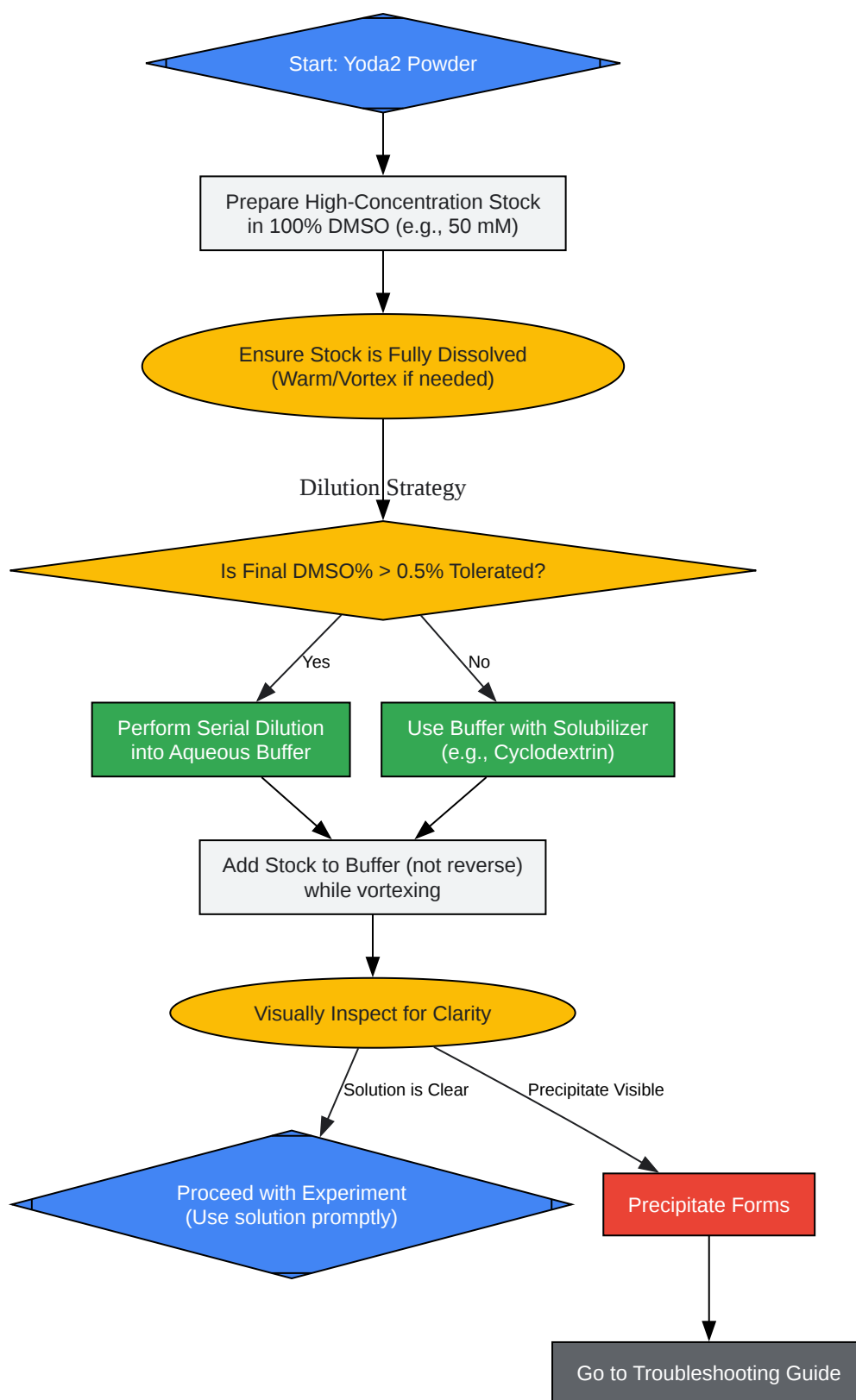
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Caption: **Yoda2** activates the Piezo1 channel, causing Ca²⁺ influx and downstream signaling.



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Caption: Troubleshooting logic for addressing **Yoda2** precipitation in experiments.



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Caption: Recommended workflow for preparing **Yoda2** aqueous working solutions.

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